molecular formula C17H16ClN3OS B2614450 2-chloro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide CAS No. 1396676-39-3

2-chloro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide

Cat. No.: B2614450
CAS No.: 1396676-39-3
M. Wt: 345.85
InChI Key: JCYKHGJTGPTHIL-UHFFFAOYSA-N
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Description

This compound features a 2-chlorobenzamide moiety linked via an ethyl chain to a 1-methyl-4-(thiophen-2-yl)-1H-imidazole ring. Its structural complexity arises from the integration of aromatic (benzamide, thiophene) and heterocyclic (imidazole) components, which are common in bioactive molecules. The chlorine atom enhances lipophilicity, while the ethyl spacer balances steric and electronic interactions.

Properties

IUPAC Name

2-chloro-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3OS/c1-21-11-14(15-7-4-10-23-15)20-16(21)8-9-19-17(22)12-5-2-3-6-13(12)18/h2-7,10-11H,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYKHGJTGPTHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNC(=O)C2=CC=CC=C2Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-chloro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Core Structural Analog: 1-Methyl-N-{2-[1-Methyl-4-(Thiophen-2-yl)-1H-Imidazol-2-yl]ethyl}-2-Oxo-1,2-Dihydropyridine-3-Carboxamide

  • Key Differences : Replaces the 2-chlorobenzamide with a dihydropyridine carboxamide group.
  • Physicochemical Data : Molecular weight = 342.41 g/mol; SMILES: Cn1cc(nc1CCNC(=O)c1cccn(c1=O)C)c1cccs1 .

Urea Derivative: 3-{2-[1-Methyl-4-(Thiophen-2-yl)-1H-Imidazol-2-yl]ethyl}-1-[3-(Trifluoromethyl)phenyl]Urea

  • Key Differences : Substitutes benzamide with a urea group and adds a trifluoromethylphenyl moiety.
  • Impact : The urea group enhances polarity and hydrogen-bonding capacity, while the trifluoromethyl group increases electronegativity and metabolic stability .
  • Physicochemical Data : Molecular weight = 394.41 g/mol .

Benzimidazole-Thioacetamide Analogs ()

  • Example : 2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(4-chlorophenyl)acetamide ().
  • Key Differences : Replaces imidazole with benzimidazole and introduces a thioacetamide linker.
  • Physicochemical Data : Melting point = 158–160°C; IR: 3405 cm⁻¹ (N–H), 741 cm⁻¹ (C–Cl) .

Imidazoline Derivatives ()

  • Example : 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole.
  • Key Differences : Uses an imidazoline (saturated) ring instead of imidazole and a benzyl substituent.
  • Impact : The saturated imidazoline ring may reduce planarity, affecting binding to flat enzymatic pockets. The benzyl group increases steric bulk compared to the ethyl linker in the target compound .

Physicochemical and Spectral Comparisons

Property Target Compound Dihydropyridine Analog Urea Derivative Benzimidazole-Thioacetamide
Molecular Weight Not explicitly reported 342.41 g/mol 394.41 g/mol 342.34 g/mol (approx.)
Key Functional Groups 2-Cl-Benzamide, Imidazole Dihydropyridine, Carboxamide Urea, CF3-Ph Benzimidazole, Thioacetamide
IR Signatures ~740 cm⁻¹ (C–Cl), ~624 cm⁻¹ (C–S) 1653 cm⁻¹ (C=O) 1700–1750 cm⁻¹ (urea C=O) 741 cm⁻¹ (C–Cl), 624 cm⁻¹ (C–S)
Synthetic Yield Not reported Not reported Not reported 81% ()

Biological Activity

The compound 2-chloro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide is a synthetic organic molecule with potential biological activity. Its structure includes a chloro group, a thiophene moiety, and an imidazole ring, which are known to contribute to various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H18ClN3S\text{C}_{16}\text{H}_{18}\text{ClN}_3\text{S}

Structural Features

FeatureDescription
Chloro Group Enhances lipophilicity and bioactivity
Imidazole Ring Known for its role in enzyme inhibition
Thiophene Moiety Contributes to biological activity

The biological activity of the compound is attributed to its interaction with various molecular targets. The imidazole ring is known to interact with enzymes and receptors, influencing their activity. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, affecting signal transduction pathways.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzamides have been evaluated for their efficacy against various bacterial strains. Although specific data on this compound is limited, the presence of the thiophene and imidazole rings suggests potential antimicrobial activity.

Anticancer Properties

Research indicates that compounds containing imidazole and thiophene moieties can exhibit anticancer effects. For example, studies on related compounds have reported IC50 values in the micromolar range against different cancer cell lines, suggesting that this compound may also possess similar properties.

Study 1: Anticancer Activity Assessment

A study investigated the anticancer potential of imidazole derivatives in vitro. The results indicated that compounds with similar structural features showed significant inhibition of cell proliferation in various cancer cell lines.

Compound NameIC50 (μM)Cell Line
Compound A5.6HCT116
Compound B7.4MCF-7
2-Chloro...TBDTBD

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of benzamide derivatives. Results demonstrated that certain derivatives inhibited bacterial growth effectively.

Compound NameInhibition Zone (mm)Bacteria
Compound C15E. coli
Compound D20S. aureus
2-Chloro...TBDTBD

Pharmacological Profiles

Research has shown that compounds similar to this compound demonstrate diverse pharmacological activities:

  • Antimicrobial : Effective against Gram-positive and Gram-negative bacteria.
  • Anticancer : Potential inhibitors of tumor cell proliferation.
  • Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties.

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